Dimethyl pyrimidine-4,6-dicarboxylate

MMP-13 selective inhibition collagenase-3 PET tracer synthesis

Researchers requiring the dimethyl ester form (not the free diacid) for orthogonal functionalization encounter limited availability of high-purity, batch-certified material. This compound solves that by providing: - The exact 4,6-disubstituted ester for sequential mono-amidation in MMP-13 PET tracer synthesis, enabling 45-78% overall yields. - A shelf-stable precursor to the pmdc dianion for constructing 1-D/2-D/3-D coordination polymers with tunable magnetic (J = -32.7 cm⁻¹), adsorptive, and photoluminescent properties. - White crystalline solid (mp 78-79 °C), ≥95% purity with QC documentation (NMR, HPLC).

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 6345-43-3
Cat. No. B1295420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl pyrimidine-4,6-dicarboxylate
CAS6345-43-3
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=N1)C(=O)OC
InChIInChI=1S/C8H8N2O4/c1-13-7(11)5-3-6(8(12)14-2)10-4-9-5/h3-4H,1-2H3
InChIKeyAJTJKDWVSIIOIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Pyrimidine-4,6-Dicarboxylate: Properties and Comparator Landscape


Dimethyl pyrimidine-4,6-dicarboxylate (CAS 6345-43-3), also designated as 4,6-pyrimidinedicarboxylic acid dimethyl ester, is a heterocyclic building block (C₈H₈N₂O₄, MW 196.16 g/mol) bearing two methoxycarbonyl groups at the 4- and 6-positions of the pyrimidine ring [1]. It is most commonly encountered as a white crystalline solid (mp 78–79 °C) and is commercially available at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) . The compound serves as a precursor for two distinct application families: (i) it is the penultimate intermediate in the synthesis of selective, radiolabeled MMP-13 (collagenase-3) inhibitors for PET imaging [2], and (ii) upon hydrolysis, the derived pyrimidine-4,6-dicarboxylate (pmdc) dianion functions as a bis-bidentate bridging ligand for constructing 1-D, 2-D, and 3-D coordination polymers with tunable magnetic, adsorptive, and photoluminescent properties [3][4]. Its closest in-class comparator is the free diacid, pyrimidine-4,6-dicarboxylic acid (CAS 16490-02-1), while cross-class analogs include pyridine-2,6-dicarboxylate (dipicolinate) ligands and pyrimidine-2,4-dicarboxylate isomers.

Workflow Protected diester intermediate for selective orthogonal coupling
Method Precursor for MMP-13 PET tracer radiosynthesis and pmdc coordination polymer synthesis
Selection Context Reportedly enables higher amidation yield than free diacid route

Why Generic Substitution of Dimethyl Pyrimidine-4,6-Dicarboxylate Fails


Although dimethyl pyrimidine-4,6-dicarboxylate is structurally simple, three substitution pitfalls render generic replacement scientifically unsound. First, the dimethyl ester is not functionally equivalent to the free diacid (CAS 16490-02-1): the ester serves as a protected, non-ionizable intermediate that permits selective mono-amidation at one carboxylate while leaving the second ester intact for orthogonal coupling, a synthetic sequence documented in the radiosynthesis of MMP-13 PET tracers [1]. Substituting the free acid would require additional protecting-group steps and risk decarboxylation. Second, the 4,6-disubstitution pattern is critical: the isomeric pyrimidine-2,4-dicarboxylate exhibits a different metal-binding geometry and fails to form the 1-D bis-bidentate bridging chain motif that is the hallmark of pmdc-based coordination polymers [2]. Third, the methyl ester offers a melting point (78–79 °C) and solubility profile that is distinct from the ethyl or benzyl esters, directly affecting purification, formulation, and reactor handling in multi-step GMP syntheses . These factors mean that procurement specifications (identity, purity, polymorph, residual solvent) must be verified against the exact CAS 6345-43-3, not a generic 'pyrimidine dicarboxylate'.

Analog Free diacid (CAS 16490-02-1) may require additional protection steps and risk lower amidation selectivity.
Isomer Pyrimidine-2,4-dicarboxylate isomers may shift metal-binding geometry and fail to form target 1-D chain motifs.
Ester Ethyl or benzyl ester analogs may alter solubility and melting behavior, affecting purification and reactor handling.

Dimethyl Pyrimidine-4,6-Dicarboxylate: Differentiation Evidence vs. Analogs


MMP-13 Selectivity: Pyrimidine Core vs. Pyridine Analogs

Derivatives of dimethyl pyrimidine-4,6-dicarboxylate, specifically the N,N′-bis(benzyl)pyrimidine-4,6-dicarboxamide series, exhibit a >440-fold selectivity window for MMP-13 over MMP-2, MMP-8, MMP-9, and MMP-14. The lead compound 1 (IC₅₀ MMP-13 = 226 ± 54 nM) showed no inhibition of MMP-2, MMP-8, or MMP-14 at concentrations up to 100 µM, while optimized analog 2e reached an MMP-13 IC₅₀ of 0.2 ± 0.05 µM (200 nM), representing a >500-fold selectivity over other MMPs tested [1]. This contrasts with the corresponding pyridine-2,4-dicarboxamide series, which in prior patents exhibited only 10- to 50-fold selectivity margins and suffered from CYP450 liability due to the benzo[1,3]dioxole motif [2].

MMP-13 Selectivity
Head-to-head
Pyrimidine-4,6-dicarboxamide core: >500-fold selectivity (IC₅₀ MMP-13 = 0.2 µM). Pyridine-2,4 analog: 10–50 fold.
Supports selectivity profiling for PET tracer programs.
Reported in vitro fluorometric assay context; off-target MMP response requires individual review.
MMP-13 selective inhibition collagenase-3 PET tracer synthesis

Magnetic Coupling: pmdc vs. Dipicolinate Complexes

In isostructural 1-D chains {[M(µ-pmdc)(H₂O)₂]·H₂O}ₙ (M = Fe, Co, Ni, Cu), the pyrimidine-4,6-dicarboxylate (pmdc) dianion mediates intrachain antiferromagnetic coupling with exchange constants J = −2.5 cm⁻¹ (Fe), −5.2 cm⁻¹ (Co), −32.7 cm⁻¹ (Ni), and −0.9 cm⁻¹ (Cu) [1]. By contrast, analogous 1-D chains constructed from pyridine-2,6-dicarboxylate (dipicolinate, pydc) typically yield weaker or ferromagnetic coupling due to the different orientation of the magnetic orbitals imposed by the O,N,O′-chelating vs. bis-chelating bridging geometry [2]. The Ni-pmdc system achieves an order of magnitude stronger antiferromagnetic coupling (J = −32.7 cm⁻¹) than any reported Ni-dipicolinate chain, attributable to the coplanarity of the pmdc carboxylate groups with the pyrimidine ring and the shorter through-space metal–metal distance.

Magnetic Coupling
Cross-study
Ni-pmdc: J = −32.7 cm⁻¹
Reported stronger antiferromagnetic coupling vs. Ni-dipicolinate chains.
Exchange constants from SQUID magnetometry; model-system context.
molecular magnetism antiferromagnetic coupling coordination polymer

Permanent Porosity: pmdc vs. Dipicolinate MOFs

The 3-D manganese(II) pyrimidine-4,6-dicarboxylate network {[Mn(pmdc)]·2H₂O}ₙ (compound 4) exhibits permanent porosity as demonstrated by Type I N₂ adsorption isotherm at 77 K and CO₂ uptake at 293 K [1]. This contrasts with most Mn(II)-pyridine-2,6-dicarboxylate (dipicolinate) frameworks, which typically collapse upon guest removal or exhibit negligible BET surface areas (<10 m²/g) due to the tridentate chelating mode of pydc that favors dense packing [2]. The bis-bidentate bridging mode of pmdc, combined with its planar geometry, creates an open 3-D scaffold with solvent-accessible void space.

Permanent Porosity
Cross-study
Mn-pmdc network shows Type I N₂ isotherm. Mn-dipicolinate frameworks typically non-porous.
Supports MOF synthesis where permanent microporosity is targeted.
Gas sorption context; BET quantification not available in cited source.
metal-organic framework gas adsorption permanent porosity

Europium(III) Photoluminescence: pmdc vs. Dipicolinate

The Eu(III) coordination polymer 4-Eu, constructed from pyrimidine-4,6-dicarboxylate (pmdc) and an oxalate co-ligand, exhibits an absolute photoluminescence quantum yield (PLQY) of 25.0% upon ligand-centered excitation [1]. This value is notably higher than those reported for Eu(III)-pyridine-2,6-dicarboxylate (dipicolinate) complexes, which typically range from 5% to 15% under comparable conditions, and comparable to Eu(III) complexes of optimized β-diketonate antennas (18–30%) [2]. The efficient antenna effect arises from the low-lying triplet state of pmdc, which is well-positioned to sensitize the ⁵D₀ emissive level of Eu³⁺.

Eu(III) Photoluminescence
Cross-study
PLQY = 25.0%
Reported higher quantum yield than typical Eu-dipicolinate complexes.
Solid-state integrating sphere measurement; antenna-effect context.
lanthanide luminescence quantum yield antenna effect

Dimethyl Ester vs. Free Diacid: Amidation Selectivity

In the radiosynthesis of [¹¹C]2d and [¹⁸F]2a MMP-13 inhibitors, dimethyl pyrimidine-4,6-dicarboxylate (compound 8) was reacted with (4-fluoro-3-methylphenyl)methanamine to give mono-amide 9 in a selective manner, leaving the second methyl ester intact for subsequent hydrolysis to acid 10 and further derivatization [1]. Attempting the same sequence starting from pyrimidine-4,6-dicarboxylic acid (the free diacid) results in non-selective bis-amide formation and requires additional protection/deprotection steps, reducing overall yields by approximately 30–40% [2]. The methyl ester thus provides an inherent orthogonal protection strategy that is critical for building asymmetric N,N′-disubstituted diamides.

Amidation Selectivity
Head-to-head
Dimethyl ester route: 45–78% overall yield. Free diacid route: 15–35%.
Supports synthetic efficiency for asymmetric diamide construction.
Reaction context: orthogonal amidation vs. non-selective bis-amide formation.
orthogonal protection amide coupling radiosynthesis

Dimethyl Pyrimidine-4,6-Dicarboxylate: Best-Fit Applications


MMP-13 PET Tracer Radiosynthesis Intermediate

Dimethyl pyrimidine-4,6-dicarboxylate is the optimal starting material for synthesizing the N,N′-bis(benzyl)pyrimidine-4,6-dicarboxamide core of radiolabeled MMP-13 inhibitors with >500-fold selectivity over MMP-2, -8, -9, and -14 [1]. The ester groups permit sequential orthogonal functionalization, enabling the convergent assembly of asymmetric diamides in 45–78% overall yield—a 2- to 3-fold improvement over routes starting from the free diacid [1]. This scenario applies to academic PET centers and radiopharmaceutical CMOs developing MMP-13 imaging agents for osteoarthritis, atherosclerosis, and oncology [2].

Ligand Precursor for Molecular Magnets and SIMs

Upon hydrolysis, dimethyl pyrimidine-4,6-dicarboxylate yields the pmdc dianion, which mediates exceptionally strong antiferromagnetic coupling in Ni(II) chains (J = −32.7 cm⁻¹)—an order of magnitude stronger than Ni-dipicolinate analogs [1]. This makes it a strategic precursor for designing low-dimensional quantum magnets, single-chain magnets, and lanthanide-based single-ion magnets (SIMs). Researchers targeting high ordering temperatures or slow magnetic relaxation should prioritize pmdc-based systems over pydc-based systems based on the quantitative J-value advantage [2].

Porous 3-D MOF Building Block

The pmdc ligand, uniquely by virtue of its planar bis-bidentate bridging mode, enables the construction of 3-D Mn(II) frameworks with permanent microporosity (confirmed by N₂ adsorption at 77 K and CO₂ at 293 K) [1]. This is a differentiating feature versus dipicolinate-based frameworks, which generally collapse to non-porous phases upon activation. The dimethyl ester form is the shelf-stable, easily handled precursor to the pmdc ligand for MOF synthesis targeting gas storage, CO₂ capture, or molecular separation applications [2].

Luminescent Lanthanide Antenna Ligand

For researchers developing Eu(III)-based luminescent materials, the pmdc ligand (via hydrolysis of the dimethyl ester) provides an absolute photoluminescence quantum yield of 25.0% in a Eu-pmdc-oxalate coordination polymer [1]. This surpasses typical Eu-dipicolinate systems (5–15% PLQY) and rivals optimized β-diketonate complexes without requiring expensive deuteration strategies. The scenario is directly applicable to the design of luminescent probes, security inks, and LED phosphors [2].

Application
Selection Property
Validation Focus
MMP-13 PET Tracer Synthesis
Orthogonal ester protection strategy
Selectivity and yield in asymmetric diamide assembly
Molecular Magnet Precursor
Bis-bidentate bridging ligand platform
Antiferromagnetic coupling strength in 1-D chain models
Porous 3-D MOF Building Block
Planar pmdc bridging geometry
Permanent microporosity after activation
Luminescent Lanthanide Antenna
Triplet-state sensitization efficiency
Absolute photoluminescence quantum yield in solid-state

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl pyrimidine-4,6-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.